molecular formula C25H52O8 B12694385 7-Ethyl-2,4,4-trimethylundecane-3,5-diol;hexanedioic acid;propane-1,2-diol CAS No. 150632-05-6

7-Ethyl-2,4,4-trimethylundecane-3,5-diol;hexanedioic acid;propane-1,2-diol

Cat. No.: B12694385
CAS No.: 150632-05-6
M. Wt: 480.7 g/mol
InChI Key: YKGHLBHBWARESI-UHFFFAOYSA-N
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Description

Hexanedioic acid, polymer with 1,2-propanediol and 2,2,4-trimethyl-1,3-pentanediol, 2-ethylhexyl ester is a complex polyester compound. It is primarily used in the production of various polymers and resins, which find applications in coatings, adhesives, and other industrial products. This compound is known for its flexibility, durability, and resistance to environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanedioic acid, polymer with 1,2-propanediol and 2,2,4-trimethyl-1,3-pentanediol, 2-ethylhexyl ester typically involves a polycondensation reaction. The primary reactants include hexanedioic acid, 1,2-propanediol, and 2,2,4-trimethyl-1,3-pentanediol. The reaction is catalyzed by an acid catalyst, often sulfuric acid or p-toluenesulfonic acid, under elevated temperatures (around 150-200°C) and reduced pressure to facilitate the removal of water formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous or batch reactors. The process involves precise control of temperature, pressure, and reactant feed rates to ensure consistent polymer quality. Post-reaction, the polymer is purified through processes such as distillation or crystallization to remove any unreacted monomers or by-products .

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, polymer with 1,2-propanediol and 2,2,4-trimethyl-1,3-pentanediol, 2-ethylhexyl ester primarily undergoes esterification and transesterification reactions. It is relatively stable under normal conditions but can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Esterification: Catalyzed by acids like sulfuric acid or p-toluenesulfonic acid.

    Transesterification: Catalyzed by bases such as sodium methoxide or potassium hydroxide.

    Hydrolysis: Occurs under acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

The major products of these reactions include various esters and alcohols, depending on the specific reactants and conditions used .

Scientific Research Applications

Hexanedioic acid, polymer with 1,2-propanediol and 2,2,4-trimethyl-1,3-pentanediol, 2-ethylhexyl ester has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of hexanedioic acid, polymer with 1,2-propanediol and 2,2,4-trimethyl-1,3-pentanediol, 2-ethylhexyl ester involves its ability to form strong ester bonds, which contribute to the polymer’s stability and durability. The molecular targets include hydroxyl and carboxyl groups, which react to form ester linkages. The pathways involved in its synthesis and degradation are primarily esterification and hydrolysis reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexanedioic acid, polymer with 1,2-propanediol and 2,2,4-trimethyl-1,3-pentanediol, 2-ethylhexyl ester is unique due to its combination of diols and ester groups, which provide a balance of flexibility, durability, and resistance to environmental factors. This makes it particularly suitable for applications requiring high-performance materials .

Properties

CAS No.

150632-05-6

Molecular Formula

C25H52O8

Molecular Weight

480.7 g/mol

IUPAC Name

7-ethyl-2,4,4-trimethylundecane-3,5-diol;hexanedioic acid;propane-1,2-diol

InChI

InChI=1S/C16H34O2.C6H10O4.C3H8O2/c1-7-9-10-13(8-2)11-14(17)16(5,6)15(18)12(3)4;7-5(8)3-1-2-4-6(9)10;1-3(5)2-4/h12-15,17-18H,7-11H2,1-6H3;1-4H2,(H,7,8)(H,9,10);3-5H,2H2,1H3

InChI Key

YKGHLBHBWARESI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC(C(C)(C)C(C(C)C)O)O.CC(CO)O.C(CCC(=O)O)CC(=O)O

Origin of Product

United States

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